2-(3-Fluoro-4-methylphenyl)-1,3-thiazole
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Overview
Description
2-(3-Fluoro-4-methylphenyl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylphenyl)-1,3-thiazole typically involves the reaction of 3-fluoro-4-methylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(3-Fluoro-4-methylphenyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and infections.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenyl isocyanate: Another compound with a similar phenyl substitution but different functional groups.
1,2,4-Triazole derivatives: These compounds also contain nitrogen and sulfur heterocycles and have similar applications in medicinal chemistry.
Uniqueness
2-(3-Fluoro-4-methylphenyl)-1,3-thiazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H8FNS |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8FNS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3 |
InChI Key |
YAHNUPVKVCJXDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CS2)F |
Origin of Product |
United States |
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